molecular formula C10H9F3N2O B13899961 (3R)-3-amino-3-methyl-7-(trifluoromethyl)-1H-indol-2-one

(3R)-3-amino-3-methyl-7-(trifluoromethyl)-1H-indol-2-one

Cat. No.: B13899961
M. Wt: 230.19 g/mol
InChI Key: VLJQDGKCMRNIEJ-SECBINFHSA-N
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Description

(3R)-3-amino-3-methyl-7-(trifluoromethyl)-1H-indol-2-one is a compound with a unique structure that includes an indole core substituted with an amino group, a methyl group, and a trifluoromethyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-methyl-7-(trifluoromethyl)-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the indole core .

Scientific Research Applications

(3R)-3-amino-3-methyl-7-(trifluoromethyl)-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-methyl-7-(trifluoromethyl)-1H-indol-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The amino group can form hydrogen bonds with target molecules, while the indole core provides a rigid scaffold for binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H9F3N2O

Molecular Weight

230.19 g/mol

IUPAC Name

(3R)-3-amino-3-methyl-7-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C10H9F3N2O/c1-9(14)5-3-2-4-6(10(11,12)13)7(5)15-8(9)16/h2-4H,14H2,1H3,(H,15,16)/t9-/m1/s1

InChI Key

VLJQDGKCMRNIEJ-SECBINFHSA-N

Isomeric SMILES

C[C@]1(C2=C(C(=CC=C2)C(F)(F)F)NC1=O)N

Canonical SMILES

CC1(C2=C(C(=CC=C2)C(F)(F)F)NC1=O)N

Origin of Product

United States

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